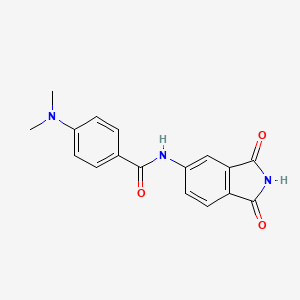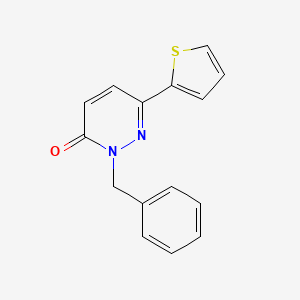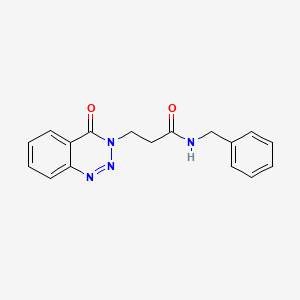![molecular formula C18H16N2O B6524212 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 899989-59-4](/img/structure/B6524212.png)
2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one (DPMP) is an organic compound that has been studied for its potential applications in scientific research. DPMP is a small molecule that has a variety of properties, such as being highly hydrophobic, having a low melting point, and being a strong acid. DPMP has been explored for its potential use in drug design and delivery, as well as in the development of new catalysts and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is not yet fully understood. However, it is believed that this compound may act as a proton transfer agent, as it is a strong acid. Additionally, this compound may act as a ligand, binding to other molecules and altering their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may act as an antioxidant, as it is a strong acid. Additionally, this compound may act as an anti-inflammatory agent, as it is highly hydrophobic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one in laboratory experiments include its low melting point, its high hydrophobicity, and its strong acidity. These properties make this compound an ideal compound for use in drug delivery and organic reaction catalysts. Additionally, this compound is relatively inexpensive and easy to synthesize.
The limitations of using this compound in laboratory experiments include its low solubility in water and its lack of specificity. Additionally, this compound has not been extensively studied, and its mechanism of action is not yet fully understood.
Direcciones Futuras
The potential future directions of 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one research include further exploration of its use as a drug delivery agent, as a catalyst for organic reactions, and as a material for the development of new polymers and nanomaterials. Additionally, further research into the biochemical and physiological effects of this compound is needed to better understand its potential applications. Finally, further research into the mechanism of action of this compound is needed to better understand its potential uses.
Métodos De Síntesis
2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. These methods involve combining two different compounds to form a product, and the type of reaction used will depend on the reactants. For example, the Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol to form an ether. The Grignard reaction involves the reaction of an alkyl halide and a Grignard reagent to form an alkane, and the Wittig reaction involves the reaction of a phosphonium salt and an alkyl halide to form an alkene.
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one has a variety of potential applications in scientific research. It has been studied for its potential use as a drug delivery agent, as it is highly hydrophobic and has a low melting point. Additionally, this compound has been explored as a potential catalyst for organic reactions, as it is a strong acid. This compound has also been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-14-7-9-15(10-8-14)13-20-18(21)12-11-17(19-20)16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXZENIDJVHCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)
![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B6524199.png)


![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)


![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)